molecular formula C19H22N2O2 B1592841 1,4-Dibenzylpiperazine-2-carboxylic acid CAS No. 215597-67-4

1,4-Dibenzylpiperazine-2-carboxylic acid

Cat. No. B1592841
M. Wt: 310.4 g/mol
InChI Key: OMZRNAXQJKWLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1,4-Dibenzylpiperazine-2-carboxylic acid is complex and detailed computational studies would be required for a comprehensive understanding . Such studies would explore the compound’s structural characteristics, vibrational assignments, chemical shifts, electronic properties, donor-acceptor interactions, Mulliken atomic charges, and molecular electrostatic potential surface (MESP) .


Physical And Chemical Properties Analysis

1,4-Dibenzylpiperazine-2-carboxylic acid has a molecular weight of 310.4 g/mol. Detailed physical and chemical properties would require comprehensive computational simulations .

Scientific Research Applications

  • Oxidative Derivatives Formation

    • 1,4-Dibenzylpiperazine is involved in complex oxidative processes. When oxidized by RuO4, it generates various oxygenated derivatives including acyclic diformamides, benzaldehyde, and benzoic acid. These derivatives result from intricate reactions involving hydrolysis and interactions with hydrolysis-derived amines, forming compounds like imidazolidines and Schiff bases. This highlights its potential role in synthetic chemistry and complex organic transformations (Petride, Draghici, Florea, & Petride, 2006).
  • Anticancer Activity

    • A derivative of 1,4-Dibenzylpiperazine exhibited significant in vitro cytostatic activity in human cancer cells. This compound, isolated from the fungus Neosartorya pseudofischeri, demonstrated growth inhibitory activity and was found to be cytostatic rather than cytotoxic, indicating its potential as a novel chemical scaffold for anticancer compounds (Eamvijarn et al., 2012).
  • Complex Formation and Structural Studies

    • The compound plays a role in forming complexes with other molecules. Studies on complexes of similar piperazine derivatives with acids like p-hydroxybenzoic acid have been conducted, revealing details about their molecular structures, hydrogen bonding, and interactions at the atomic level (Dega-Szafran, Katrusiak, & Szafran, 2006).
  • Synthesis of Novel Compounds

    • 1,4-Dibenzylpiperazine has been used in the synthesis of various novel compounds. This includes the creation of derivatives with potential biological activity, highlighting its versatility as a building block in synthetic chemistry (Patel, Agravat, & Shaikh, 2011).
  • Potential in Protein Surface Mapping

    • It has potential applications in protein surface mapping. Techniques involving carbene chemistry for labeling protein surfaces utilize compounds like 1,4-Dibenzylpiperazine. This application is significant in structural mass spectrometry, aiding in the detailed understanding of protein interactions and structures (Jumper et al., 2012).

Safety And Hazards

The safety data sheet for 1,4-Dibenzylpiperazine-2-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-dibenzylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-19(23)18-15-20(13-16-7-3-1-4-8-16)11-12-21(18)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZRNAXQJKWLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624788
Record name 1,4-Dibenzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzylpiperazine-2-carboxylic acid

CAS RN

215597-67-4
Record name 1,4-Dibenzylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To ethyl 1,4-bis(phenylmethyl)-2-piperazine carboxylate dihydrochloride (21 g, 52 mmol) were added ethanol (300 mL) and a 1 M aqueous sodium hydroxide solution (300 mL, 0.30 mmol), and the mixture was stirred at 80° C. for 3 hours. The reaction solution was concentrated, and then 1 M hydrochloric acid was added thereto until the pH was adjusted to 5. The reaction solution was extracted with ethyl acetate, dried over anhydrous sodium sulfate and concentrated under reduced pressure. To the resulting crystals was added diethyl ether, collected by filtration, and washed with diethyl ether to obtain the title compound (12 g, yield 76%).
Name
ethyl 1,4-bis(phenylmethyl)-2-piperazine carboxylate dihydrochloride
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dibenzylpiperazine-2-carboxylic acid
Reactant of Route 2
1,4-Dibenzylpiperazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,4-Dibenzylpiperazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,4-Dibenzylpiperazine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1,4-Dibenzylpiperazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1,4-Dibenzylpiperazine-2-carboxylic acid

Citations

For This Compound
3
Citations
AM Soliman, HAA Abd El-wahab, H Akincioglu… - Bioorganic …, 2023 - Elsevier
Abstract Development of multitarget-Directed Ligands (MTDLs) is a promising approach to combat the complex etiologies of Alzheimer disease (AD). Herein we report the design, …
Number of citations: 3 www.sciencedirect.com
HAA Abd El-wahab, M Accietto, LB Marino… - Bioorganic & Medicinal …, 2018 - Elsevier
Three series of azole piperazine derivatives that mimic dicyclotyrosine (cYY), the natural substrate of the essential Mycobacterium tuberculosis cytochrome P450 CYP121A1, were …
Number of citations: 14 www.sciencedirect.com
CP Butts, MDS Jazdzyk - Organic & Biomolecular Chemistry, 2005 - pubs.rsc.org
A range of fullerene monoadducts can be generated via the photochemical reaction of piperazine derivatives with C60. Addend functionality can also be efficiently incorporated by …
Number of citations: 26 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.